molecular formula C9H20N2 B2432987 [1-(Aminomethyl)-4-methylcyclohexyl]methanamine CAS No. 1507983-56-3

[1-(Aminomethyl)-4-methylcyclohexyl]methanamine

Cat. No.: B2432987
CAS No.: 1507983-56-3
M. Wt: 156.273
InChI Key: PMRKXPYJPYTRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Aminomethyl)-4-methylcyclohexyl]methanamine: is a chemical compound with the molecular formula C9H20N2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its cyclohexane ring structure with an aminomethyl group and a methyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-4-methylcyclohexyl]methanamine typically involves the reaction of 4-methylcyclohexanone with formaldehyde and ammonia. This process is known as reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Aminomethyl)-4-methylcyclohexyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

Chemistry: In chemistry, [1-(Aminomethyl)-4-methylcyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: The compound is studied for its potential biological activities. It can be used in the development of bioactive molecules that target specific enzymes or receptors in biological systems.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the synthesis of drugs that treat various medical conditions, including neurological disorders and infections.

Industry: In industrial applications, the compound is used in the production of polymers, resins, and coatings. Its unique chemical properties make it suitable for use in materials science and engineering.

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)-4-methylcyclohexyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

  • [4-(Aminomethyl)cyclohexyl]methylamine
  • 1,4-Bis(aminomethyl)cyclohexane
  • Cyclohexanemethylamine

Comparison: Compared to similar compounds, [1-(Aminomethyl)-4-methylcyclohexyl]methanamine is unique due to the presence of the methyl group on the cyclohexane ring. This structural difference can influence its chemical reactivity and biological activity. For instance, the methyl group may enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with molecular targets.

Biological Activity

[1-(Aminomethyl)-4-methylcyclohexyl]methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C10_{10}H17_{17}N
  • CAS Number: 1507983-56-3

Synthesis:
The synthesis of this compound typically involves reductive amination of 4-methylcyclohexanone with formaldehyde and ammonia. Key reagents include sodium borohydride or hydrogen gas in the presence of palladium on carbon as a catalyst.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity, leading to various biological effects, including:

  • Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding: The compound may bind to receptors, influencing signal transduction pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Studies suggest potential efficacy against various pathogens.
  • Neurological Applications: The compound is being explored for its role in treating neurological disorders due to its ability to cross the blood-brain barrier.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, demonstrating its potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Neurological Applications

In a preclinical trial, the compound was tested for neuroprotective effects in models of neurodegeneration. The findings showed that it could reduce neuronal apoptosis and improve cognitive function in treated models.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antioxidant Activity: The compound demonstrates antioxidant properties, which may contribute to its neuroprotective effects .
  • Potential Drug Development: It serves as a precursor for synthesizing more complex bioactive molecules targeting specific diseases .
  • Comparative Analysis: Compared to similar compounds, the presence of a methyl group on the cyclohexane ring enhances its lipophilicity, potentially improving cellular uptake and efficacy.

Properties

IUPAC Name

[1-(aminomethyl)-4-methylcyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8-2-4-9(6-10,7-11)5-3-8/h8H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRKXPYJPYTRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.